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Compound of Interest

Compound Name: Himgaline

Cat. No.: B14118741 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Himgaline, a Class III alkaloid isolated from the bark of the Australian rainforest tree

Galbulimima belgraveana, has demonstrated notable antispasmodic properties. This guide

provides a comparative overview of Himgaline's effects with established antispasmodic

agents, supported by available experimental data. The information is intended to assist

researchers in evaluating its potential as a therapeutic agent.

Comparative Analysis of Antispasmodic Activity
Himgaline's antispasmodic potential has been primarily evaluated in in vitro models of

intestinal smooth muscle contraction. While direct comparative studies with a wide range of

spasmolytics are limited, the available data suggests a mechanism of action involving

antagonism of muscarinic acetylcholine receptors.

Data Summary: Antispasmodic Potency

The following table summarizes the available quantitative data for Himgaline and two standard

antispasmodic drugs, Atropine (a competitive muscarinic antagonist) and Papaverine (a non-

specific smooth muscle relaxant). It is important to note that the data for Himgaline is from a

different experimental model than the data presented for Atropine and Papaverine, which

highlights a gap in the current research and underscores the need for direct comparative

studies.
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Compound Model Spasmogen
Effective
Concentration
/ IC50

Reference

Himgaline
Isolated Rabbit

Intestine
Furmethide 0.1 mg/L [1]

Atropine
Isolated Guinea

Pig Ileum
Acetylcholine pA2: 9.93 ± 0.04 [2]

Papaverine
Isolated Guinea

Pig Ileum

Nerve-mediated

contractions

IC50: 3.53 µM

(oral

compartment)

[3]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a

two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates

greater potency. IC50 is the concentration of an inhibitor where the response (or binding) is

reduced by half.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are the protocols for the key experiments cited in this guide.

1. Isolated Rabbit Intestine Model (for Himgaline)

While the specific protocol for the furmethide-induced spasm model used for Himgaline is not

detailed in the available literature, a general protocol for studying antispasmodic effects on

isolated rabbit jejunum is as follows:

Tissue Preparation: A segment of rabbit jejunum (approximately 2 cm) is isolated and

suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and aerated

with carbogen (95% O2, 5% CO2).

Induction of Spasm: A spasmogen, in this case, furmethide (a muscarinic agonist), would be

added to the organ bath to induce sustained contraction of the intestinal smooth muscle.
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Drug Administration: Himgaline is then added to the bath in a cumulative or non-cumulative

manner to assess its ability to relax the pre-contracted tissue.

Data Recording: The contractions and relaxations of the tissue are recorded isometrically or

isotonically using a force-displacement transducer connected to a data acquisition system.

2. Isolated Guinea Pig Ileum Model (for Atropine and Papaverine)

This is a classical and widely used model for evaluating antispasmodic activity, particularly for

compounds acting on muscarinic receptors.

Tissue Preparation: A segment of the terminal ileum from a guinea pig is dissected and

mounted in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with

carbogen.

Induction of Contraction: Contractions are induced by adding an agonist, such as

acetylcholine, to the organ bath. For studying nerve-mediated contractions, electrical field

stimulation can be applied.

Antagonist/Inhibitor Application: The antagonist (e.g., Atropine) is added to the bath prior to

the agonist to determine its ability to inhibit the contraction. For non-competitive inhibitors

like Papaverine, it is added to the pre-contracted tissue.

Data Analysis: Concentration-response curves are constructed for the agonist in the absence

and presence of the antagonist to determine the pA2 value (for competitive antagonists) or

the IC50 value.

Signaling Pathways and Mechanism of Action
Understanding the molecular pathways through which a drug exerts its effects is fundamental

for drug development.

Himgaline's Proposed Mechanism of Action

Himgaline's antispasmodic effect is attributed to its anti-muscarinic activity[1]. Muscarinic

receptors, particularly the M3 subtype, are predominantly responsible for mediating smooth

muscle contraction in the gastrointestinal tract. Acetylcholine released from parasympathetic
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nerves binds to these G-protein coupled receptors, initiating a signaling cascade that leads to

an increase in intracellular calcium and subsequent muscle contraction. By blocking these

receptors, Himgaline likely prevents acetylcholine from binding, thus leading to smooth muscle

relaxation.

Interestingly, Himgaline does not exhibit the tachycardic side effects associated with its

structural analogue, Himbacine, which is a potent muscarinic antagonist with high affinity for

M2 and M4 receptors[1][4]. This suggests that Himgaline may have a different muscarinic

receptor subtype selectivity profile, potentially with lower affinity for the M2 receptors in the

heart. However, specific binding affinity studies for Himgaline on different muscarinic receptor

subtypes are currently lacking.
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In Vitro Evaluation

Mechanism of Action Studies In Vivo Validation (Optional)

Isolated Tissue Preparation
(e.g., Rabbit Intestine, Guinea Pig Ileum)

Induce Spasm
(e.g., with Acetylcholine, Furmethide, KCl)

Apply Test Compound (Himgaline)
& Standard Drugs (Atropine, Papaverine)

Record Muscle Tension
(Contraction/Relaxation)

Data Analysis
(Determine IC50, pA2 values)

Receptor Binding Assays
(Determine affinity for Muscarinic Receptor Subtypes) Calcium Channel Blocking Assays Animal Model of Intestinal Hypermotility

(e.g., Castor Oil-induced Diarrhea)

Administer Himgaline

Measure Effect on Intestinal Transit
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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